1-methyl-3,4-dinitro-1H-pyrazole-5-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

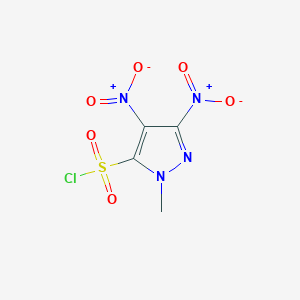

“1-methyl-3,4-dinitro-1H-pyrazole-5-sulfonyl chloride” is a chemical compound with the CAS Number: 1803595-58-5 . It has a molecular weight of 270.61 . The IUPAC name for this compound is 1-methyl-3,4-dinitro-1H-pyrazole-5-sulfonyl chloride .

Molecular Structure Analysis

The InChI code for “1-methyl-3,4-dinitro-1H-pyrazole-5-sulfonyl chloride” is 1S/C4H3ClN4O6S/c1-7-4(16(5,14)15)2(8(10)11)3(6-7)9(12)13/h1H3 . This code provides a unique representation of the molecule’s structure.Scientific Research Applications

Medicinal Chemistry: Antimicrobial Agents

1-Methyl-3,4-dinitro-1H-pyrazole-5-sulfonyl chloride is utilized in the synthesis of pyrazole derivatives, which are known for their antimicrobial properties . These compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics and antifungal medications.

Agriculture: Pesticide Development

In agriculture, this compound’s derivatives are explored for their use in creating pesticides . The dinitro and sulfonyl functional groups can be reactive towards certain pests, offering a way to protect crops from infestations.

Material Science: Energetic Materials

The reactivity of 1-methyl-3,4-dinitro-1H-pyrazole-5-sulfonyl chloride makes it a candidate for designing energetic materials . These materials are crucial in various applications, including explosives and propellants, where controlled energy release is required.

Chemical Synthesis: Catalysts

This chemical serves as a building block in synthesizing heterocyclic compounds, which are valuable in chemical synthesis . Its derivatives can act as catalysts, promoting various chemical reactions, which is essential in industrial chemistry for producing a wide range of chemicals.

Environmental Science: Eco-Friendly Protocols

The compound’s derivatives are part of eco-friendly protocols due to their non-toxic, thermally stable, and cost-effective attributes . This makes them suitable for green chemistry applications, aiming to reduce or eliminate the use and generation of hazardous substances.

Biochemistry: Protein Interaction Studies

In biochemistry, the reactive sulfonyl chloride group in 1-methyl-3,4-dinitro-1H-pyrazole-5-sulfonyl chloride can be used to modify proteins or peptides . This modification can help in studying protein interactions and functions, which is vital in understanding biological processes and developing therapeutic agents.

properties

IUPAC Name |

2-methyl-4,5-dinitropyrazole-3-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN4O6S/c1-7-4(16(5,14)15)2(8(10)11)3(6-7)9(12)13/h1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COJANQMQZQHRCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN4O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-acetylphenyl)-4-[[(4-tert-butylphenyl)sulfonylamino]methyl]benzamide](/img/structure/B2975196.png)

![8-(3-Methoxyphenyl)-13-(2-methylpropyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2975197.png)

![3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic Acid](/img/structure/B2975201.png)

![1-(Imidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride](/img/no-structure.png)

![3-(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[(1-methylcycloheptyl)methyl]propanamide](/img/structure/B2975209.png)

![2-((3-chloro-4-methoxyphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate](/img/structure/B2975212.png)

![5-amino-2-[(2,6-dichloropyridin-3-yl)carbonyl]-1,2-oxazol-3(2H)-one](/img/structure/B2975219.png)